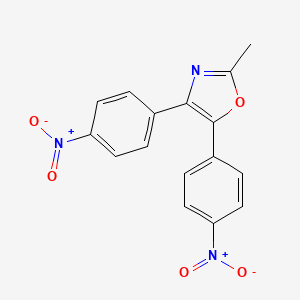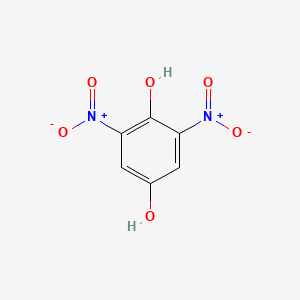![molecular formula C14H16ClNO B11940737 {[Benzyl(hydroxy)amino]methyl}benzene hydrochloride CAS No. 20438-95-3](/img/structure/B11940737.png)
{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride is a chemical compound with the molecular formula C14H16ClNO It is a derivative of benzene, featuring a benzyl group attached to an amino group that is further substituted with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[Benzyl(hydroxy)amino]methyl}benzene hydrochloride typically involves the reaction of benzylamine with formaldehyde and a suitable hydroxylating agent under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and safety. The production process is optimized for cost-effectiveness and environmental sustainability, often incorporating recycling and waste management practices .
Analyse Chemischer Reaktionen
Types of Reactions
{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields benzaldehyde derivatives, while reduction of the amino group produces various amines .
Wissenschaftliche Forschungsanwendungen
{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of {[Benzyl(hydroxy)amino]methyl}benzene hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: A primary amine with similar structural features but lacking the hydroxyl group.
Benzyl alcohol: Contains a hydroxyl group but lacks the amino group.
N-Benzylhydroxylamine: Similar structure but with different functional groups
Uniqueness
{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride is unique due to the presence of both hydroxyl and amino groups attached to the benzyl moiety. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
20438-95-3 |
|---|---|
Molekularformel |
C14H16ClNO |
Molekulargewicht |
249.73 g/mol |
IUPAC-Name |
N,N-dibenzylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C14H15NO.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1-10,16H,11-12H2;1H |
InChI-Schlüssel |
ZMKVKLAJTFYFNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)


![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)


